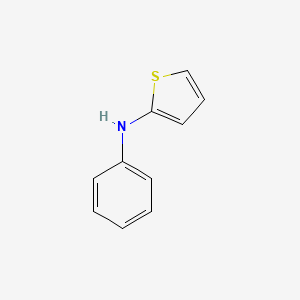

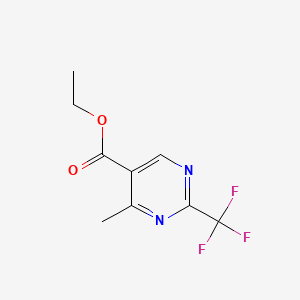

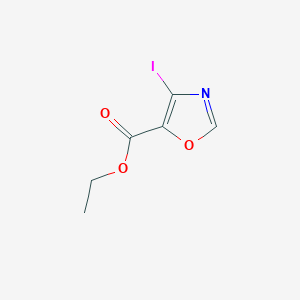

![molecular formula C8H5F3N2 B1311960 2-(Trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 73221-12-2](/img/structure/B1311960.png)

2-(Trifluoromethyl)imidazo[1,2-a]pyridine

Overview

Description

“2-(Trifluoromethyl)imidazo[1,2-a]pyridine” is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of “2-(Trifluoromethyl)imidazo[1,2-a]pyridine” has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A photosensitizer-free visible-light-promoted method for direct trifluoromethylation of imidazo[1,2-a]pyridine derivatives using an electrophilic trifluoromethylating reagent based on sulfonium ylide skeleton has also been described .Molecular Structure Analysis

The molecular structure of “2-(Trifluoromethyl)imidazo[1,2-a]pyridine” has been characterized using various techniques such as Fourier transform infrared spectroscopy (FT-IR), energy dispersive X-ray analysis (EDX), field emission scanning electron microscopy (FESEM), thermo gravimetric analysis (TGA) and X-ray diffraction (XRD) .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been functionalized via radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The reaction occurred in broad substrate scope under mild conditions and tolerant various functional groups .Physical And Chemical Properties Analysis

The compound “2-(Trifluoromethyl)imidazo[1,2-a]pyridine” is a solid at room temperature. It has a molecular weight of 230.15 and its IUPAC name is 2-(trifluoromethyl)imidazo[1,2-a]pyridine .Scientific Research Applications

Structural and Crystallographic Characteristics

2-(Trifluoromethyl)imidazo[1,2-a]pyridine and its derivatives exhibit structural uniqueness, as demonstrated by studies on 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile. The crystallography of this compound reveals a planar imidazo[1,2-a]pyridine group with intriguing hydrogen-bonding interactions, contributing to its structural stability and potential applications in various fields including material sciences (Fun et al., 2011).

Broad Therapeutic Applications

Imidazo[1,2-a]pyridine scaffolds, such as 2-(Trifluoromethyl)imidazo[1,2-a]pyridine, are recognized as versatile "drug prejudice" scaffolds due to their extensive range of applications in medicinal chemistry. They are involved in a myriad of therapeutic areas, including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, and antidiabetic activities, highlighting their potential as a base structure for developing new therapeutic agents (Deep et al., 2016).

Methodological Innovations in Synthesis

Innovations in the synthesis of Imidazo[1,2-a]pyridines, including 2-(Trifluoromethyl)imidazo[1,2-a]pyridine derivatives, emphasize the use of mild and cost-effective methods. These methods involve readily available substrates and catalysts, contributing significantly to the pharmaceutical applications of these compounds by enhancing their biological activity (Ravi & Adimurthy, 2017).

Green Synthetic Approaches

The synthesis of Imidazo[1,2-a]pyridines, including the 2-(Trifluoromethyl) variant, is moving towards greener and more sustainable approaches. Green synthetic methods, such as microwave-assisted synthesis, solvent-free, and catalyst-free techniques, are being employed to reduce the use of hazardous substances, improving reaction efficiency and minimizing environmental impact (Patel et al., 2023).

Photophysical Properties and Applications

Imidazo[1,2-a]pyridine-based compounds, including those with a 2-(Trifluoromethyl) moiety, are being explored for their photophysical properties. These compounds are candidates for applications such as cell membrane probes, due to their ability to intercalate into lipid bilayers and provide insights into membrane dynamics, hydration, and fluidity, which are crucial for understanding cellular health and biochemical pathways (Renno et al., 2022).

Mechanism of Action

Target of Action

The primary target of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine is the KRAS G12C . KRAS G12C is a common mutation in several types of cancer, and inhibiting this target can potentially treat these cancers .

Mode of Action

2-(Trifluoromethyl)imidazo[1,2-a]pyridine interacts with its target, KRAS G12C, through a covalent bond . This covalent interaction leads to the inhibition of KRAS G12C, thereby preventing the proliferation of cancer cells .

Biochemical Pathways

The inhibition of KRAS G12C by 2-(Trifluoromethyl)imidazo[1,2-a]pyridine affects the RAS signaling pathway . This pathway is crucial for cell growth and division, and its disruption can lead to the death of cancer cells .

Result of Action

The result of the action of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine is the inhibition of cancer cell proliferation . By inhibiting KRAS G12C, the compound prevents the growth and division of cancer cells, potentially leading to their death .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(trifluoromethyl)imidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2/c9-8(10,11)6-5-13-4-2-1-3-7(13)12-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJYILVDGCNPKTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452981 | |

| Record name | 2-(Trifluoromethyl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethyl)imidazo[1,2-a]pyridine | |

CAS RN |

73221-12-2 | |

| Record name | 2-(Trifluoromethyl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main synthetic routes to obtain 2-(trifluoromethyl)imidazo[1,2-a]pyridines?

A1: The research primarily highlights a novel synthetic route to 2-(trifluoromethyl)imidazo[1,2-a]pyridines utilizing the reaction between pyridinium alkoxycarbonylmethylides and trifluoroacetonitrile [, ]. This method offers control over the substituents on the imidazo[1,2-a]pyridine ring by varying the alkoxycarbonylmethylide precursor.

Q2: What is the significance of the reaction between pyridinium alkoxycarbonylmethylides and perfluoroalkanenitriles like trifluoroacetonitrile?

A2: This reaction is significant because it provides a direct and efficient method for synthesizing 2-(trifluoromethyl)imidazo[1,2-a]pyridines []. These compounds are valuable building blocks in organic synthesis and medicinal chemistry due to the unique properties imparted by the trifluoromethyl group and the imidazo[1,2-a]pyridine scaffold.

Q3: Can the reaction conditions influence the product distribution in the synthesis of 2-(trifluoromethyl)imidazo[1,2-a]pyridines?

A3: Yes, the research demonstrates that adjusting the reactant ratios (pyridinium alkoxycarbonylmethylide and perfluoroalkanenitrile) directly impacts the yield of desired products []. For instance, using an excess of trifluoroacetonitrile can lead to the preferential formation of pyridinium 4,5-dihydro-4-oxo-2,6-bis(trifluoromethyl)pyrimidin-5-ylide, a byproduct, instead of the target 2-(trifluoromethyl)imidazo[1,2-a]pyridine.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

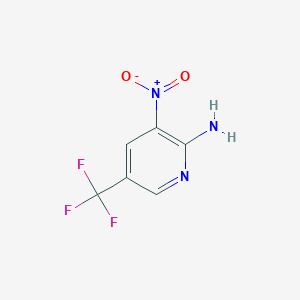

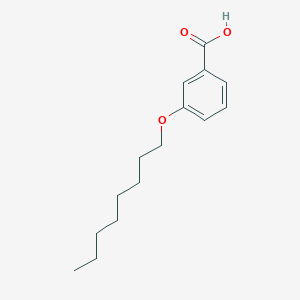

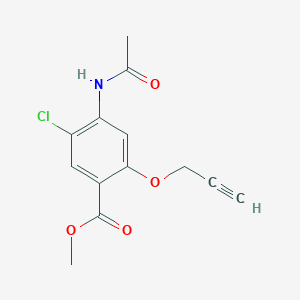

![(2S,3S,4S,5R,6S)-6-[(2Z,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1311886.png)

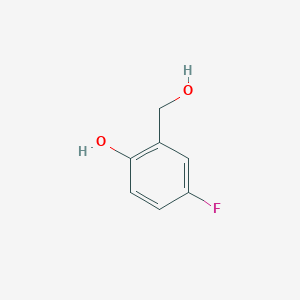

![2-[(Dimethylamino)methyl]-4-fluorophenol](/img/structure/B1311889.png)